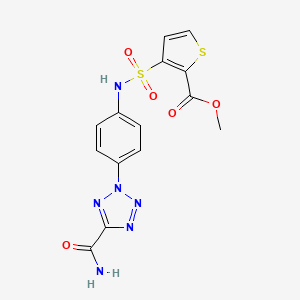
methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O5S2/c1-25-14(22)11-10(6-7-26-11)27(23,24)18-8-2-4-9(5-3-8)20-17-13(12(15)21)16-19-20/h2-7,18H,1H3,(H2,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBFWLMUKDRWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the tetrazole moiety is stable under both acidic and basic conditions, which may affect the compound’s stability in different physiological environments.
Biologische Aktivität
Methyl 3-(N-(4-(5-carbamoyl-2H-tetrazol-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anti-inflammatory, and anticancer activities, supported by case studies and research findings.
- Molecular Formula : C14H12N6O5S2
- Molecular Weight : 408.41 g/mol
- IUPAC Name : Methyl 3-[[4-(5-carbamoyltetrazol-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Antiviral Activity
Recent studies have demonstrated that this compound exhibits promising antiviral properties, particularly against the Influenza A virus. The mechanism of action appears to involve the inhibition of viral replication processes. Specifically, the compound has shown an IC50 value indicating its effectiveness in suppressing viral activity:
| Virus | IC50 (µM) | Selectivity Index |
|---|---|---|
| Influenza A | 7.53 | 17.1 |
This suggests a high level of potency and selectivity for the target virus, making it a potential candidate for further antiviral drug development.
Anti-inflammatory and Analgesic Properties
In addition to its antiviral effects, this compound has been investigated for its anti-inflammatory and analgesic properties. Compounds with similar structures have demonstrated significant activity in reducing inflammation and pain in various models, indicating that this compound may also possess these therapeutic effects.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focused on its effects on cancer cell lines. For instance, thiophene carboxamide derivatives have been synthesized as biomimetics of known anticancer agents like Combretastatin A-4 (CA-4). These studies have revealed that certain derivatives exhibit significant cytotoxicity against Hep3B cancer cells:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 2b | 5.46 | Disruption of spheroid formation |
| Compound 2e | 12.58 | Interaction with tubulin-binding sites |
These results indicate that the synthesized compounds may effectively inhibit cancer cell growth by interfering with critical cellular processes related to proliferation and survival .
The biological activity of this compound is influenced by various environmental factors such as pH and temperature. The stability of the tetrazole moiety under different conditions contributes to its efficacy across various biological systems. Additionally, the compound's ability to form hydrogen bonds enhances its interaction with target biomolecules, which is critical for its biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


